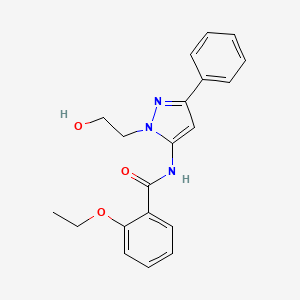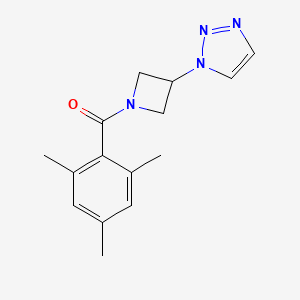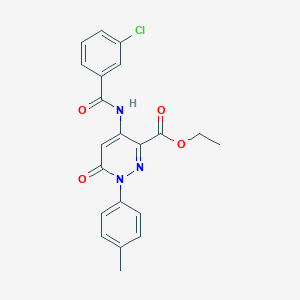
N1-(isoxazol-3-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves multi-step organic reactions that introduce various functional groups. For example, the synthesis of N-substituted derivatives of similar scaffolds includes steps like reaction with benzenesulfonyl chloride, conversion to carbohydrazide, and subsequent reactions to form the desired oxadiazole derivatives (Khalid et al., 2016). These methods emphasize the complexity and versatility in synthesizing compounds with piperidine and isoxazole components, which can be tailored for specific structural and functional objectives.
Molecular Structure Analysis
The molecular structure of compounds like N1-(isoxazol-3-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is characterized by the presence of isoxazole and piperidine rings, which are common in bioactive molecules. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of these rings and the overall conformation of the molecule. For instance, studies on similar molecules have utilized X-ray crystallography to confirm their structures and have shown that these types of compounds can adopt specific conformations that are crucial for their biological activities (Sharma et al., 2016).
Applications De Recherche Scientifique
Disposition and Metabolism
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans showed significant insights into the metabolic pathways of similar complex compounds. The study highlighted the importance of understanding the metabolic fate of chemical compounds in drug development, particularly how they are processed in the body, which is crucial for assessing their safety and efficacy (Renzulli et al., 2011).
AMPA Receptors and Schizophrenia Treatment
Research on L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a single agent for the treatment of schizophrenia explored the modulation of the AMPA receptor. This study provides a basis for the therapeutic potential of targeting specific brain receptors in treating psychiatric disorders, suggesting that similar compounds might be studied for their effects on brain function and disorders (Marenco et al., 2002).
PET Imaging and Radioligands
A human PET study on [11C]HMS011, a potential radioligand for AMPA receptors, underscores the application of complex chemical compounds in enhancing imaging techniques for studying brain function and disorders. This research illustrates the potential for specific chemical compounds to serve as tools in non-invasive imaging to better understand neurological diseases and the effects of therapeutic interventions (Takahata et al., 2017).
Investigating Neurotoxicity
Studies on MPTP and its parkinsonism-inducing effects shed light on the potential neurotoxicity of chemical compounds. Such research is crucial for identifying the risks associated with exposure to specific chemicals and for developing strategies to mitigate or prevent their neurotoxic effects (Langston et al., 1983).
Propriétés
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-3-7-23-19-14)17-9-12-1-5-20(6-2-12)10-13-4-8-24-11-13/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYJCXIZMVUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)



![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)


![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)